molecular formula C12H13N3 B046605 N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine CAS No. 117953-91-0

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine

Cat. No. B046605
M. Wt: 199.25 g/mol
InChI Key: GLFFEMKEYVLFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine, also known as DMPA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMPA belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and differentiation. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.

Biochemical And Physiological Effects

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity. Researchers should take precautions when handling N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and use appropriate safety measures.

Future Directions

There are several future directions for N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine research. One area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based anticancer drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based antiviral drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have activity against HIV-1 and HSV-1, and further research is needed to determine its potential as a therapeutic agent for these viruses. Additionally, further research is needed to determine the mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and its potential for use in other therapeutic applications.

Synthesis Methods

The synthesis of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with propargyl bromide and dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine by the addition of a strong acid. The yield of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine varies depending on the reaction conditions, but it can be obtained in good purity and yield using this method.

Scientific Research Applications

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown potential as a therapeutic agent in various preclinical studies. It has been shown to have anticancer, antiviral, and antibacterial properties. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and HSV-1. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

CAS RN

117953-91-0

Product Name

N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N,N-dimethyl-1-prop-2-ynylbenzimidazol-2-amine

InChI

InChI=1S/C12H13N3/c1-4-9-15-11-8-6-5-7-10(11)13-12(15)14(2)3/h1,5-8H,9H2,2-3H3

InChI Key

GLFFEMKEYVLFNI-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=CC=CC=C2N1CC#C

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N1CC#C

synonyms

1H-Benzimidazol-2-amine,N,N-dimethyl-1-(2-propynyl)-(9CI)

Origin of Product

United States

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